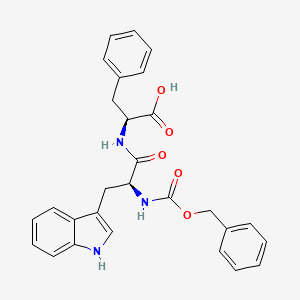

Z-Trp-phe-OH

Übersicht

Beschreibung

Z-Trp-phe-OH: is a dipeptide compound consisting of carbobenzoxytryptophan and phenylalanine. It is commonly used in peptide synthesis and research due to its unique structural properties and reactivity. The compound is characterized by the presence of a carbobenzoxy (benzyloxycarbonyl) protecting group attached to the tryptophan residue, which helps in preventing unwanted side reactions during peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp-phe-OH typically involves the coupling of carbobenzoxytryptophan with phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The carbobenzoxy protecting group is typically removed using trifluoroacetic acid (TFA) in the presence of scavengers like anisole to prevent side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Z-Trp-phe-OH undergoes various chemical reactions, including:

Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents like N-bromosuccinimide (NBS).

Reduction: The carbobenzoxy group can be reduced to a free amine using hydrogenation with palladium on carbon (Pd/C).

Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized tryptophan derivatives.

Reduction: Free amine derivatives.

Substitution: Halogenated phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-Trp-phe-OH is used in the study of peptide self-assembly and the development of novel peptide-based materials. Its unique structure allows for the investigation of π-π stacking interactions and hydrogen bonding in peptides .

Biology: In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of aromatic amino acids in proteins .

Medicine: Its ability to form stable peptide bonds makes it a valuable tool in the development of bioactive peptides .

Industry: In the industrial sector, this compound is used in the synthesis of complex peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Wirkmechanismus

The mechanism of action of Z-Trp-phe-OH involves its interaction with specific molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The carbobenzoxy group provides protection during peptide synthesis, allowing for selective reactions at the tryptophan and phenylalanine residues. The compound’s unique structure facilitates the study of peptide folding and stability .

Vergleich Mit ähnlichen Verbindungen

Z-Phe-OH: Carbobenzoxyphenylalanine.

Z-Trp-OH: Carbobenzoxytryptophan.

Z-Tyr-OH: Carbobenzoxytyrosine.

Comparison: Z-Trp-phe-OH is unique due to the presence of both tryptophan and phenylalanine residues, which allows for the study of interactions between these aromatic amino acids.

Biologische Aktivität

Introduction

Z-Trp-Phe-OH, a dipeptide composed of tryptophan (Trp) and phenylalanine (Phe) with a Z-protecting group, has garnered significant attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its structural characteristics, self-assembly properties, and interactions with biological systems.

Structural Characteristics

This compound is characterized by the presence of an aromatic amino acid structure, which is crucial for its biological function. The Z-protecting group enhances its stability and solubility, facilitating various biochemical studies. The indole ring of tryptophan contributes to π-π stacking interactions, which play a vital role in protein folding and stability.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| Structure | Dipeptide with Z-protecting group |

| Aromatic Residues | Tryptophan (Trp), Phenylalanine (Phe) |

Self-Assembly Properties

Recent studies have highlighted the self-assembly behavior of this compound in aqueous solutions. At varying concentrations, this compound exhibits unique morphological characteristics, forming fibrous structures that can be observed under microscopy.

Table 2: Self-Assembly Morphology of this compound

| Concentration (mM) | Morphology Observed | Binding Affinity to ThT |

|---|---|---|

| 1 | Sparse aggregates | Weak |

| 3 | Dense fibrous structures | Moderate |

| 5 | Thickened fibers | Strong |

The self-assembled structures demonstrate non-crystalline nature and exhibit fluorescence upon binding with Thioflavin T (ThT), indicating the formation of amyloid-like fibrils. These properties suggest potential applications in drug delivery systems and biomaterials.

Neurotransmitter Modulation

This compound has been investigated for its role in neurotransmitter modulation, particularly in relation to serotonin pathways. The compound may influence serotonin receptor activity, which is crucial for various physiological functions including mood regulation and pain perception.

Case Study: Serotonin Receptor Interaction

A study demonstrated that modifications in the structure of similar peptides could enhance their affinity for serotonin receptors. The interaction with these receptors can lead to altered signaling pathways, potentially impacting conditions such as depression and anxiety disorders .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Research indicates that peptides containing tryptophan residues can exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial membranes.

Case Study: Antimicrobial Peptide Development

In a comparative study of antimicrobial peptides, those incorporating Trp demonstrated increased potency against Gram-positive bacteria. The amphipathic nature of these peptides allows them to interact effectively with bacterial membranes, leading to cell lysis .

Eigenschaften

IUPAC Name |

2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTMQKMHFPBQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318664 | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-49-9 | |

| Record name | NSC333736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.